molecular formula C16H13FN4S B12613386 N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 917810-42-5

N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B12613386
CAS No.: 917810-42-5
M. Wt: 312.4 g/mol
InChI Key: OMNXGCCCICGDDY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a chemical entity of significant interest in medicinal chemistry and infectious disease research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule is based on a thiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . Specifically, this compound is a derivative of a novel series of thiazole derivatives that have been investigated for their potent and fast-killing antimalarial properties, exhibiting activity against asexual blood stages of Plasmodium falciparum that is comparable to artemisinin derivatives . The mechanism of action for this class of compounds is associated with the inhibition of essential kinase targets within the parasite. While selective cGMP-dependent protein kinase (PKG) inhibitors are known to have a slow speed of kill, research suggests that related thiazole derivatives with extremely fast-killing potency may operate through a distinct mechanism, potentially involving the targeting of serine/arginine protein kinase 2 (SRPK2) . The 2-aminothiazole motif is a fundamental component of several clinically prescribed drugs and is widely utilized in the development of small molecule antitumor and antiparasitic agents . Researchers will find this compound valuable for lead optimization, structure-activity relationship (SAR) studies, and further investigation into novel mechanisms for combating artemisinin-resistant malaria.

Properties

CAS No.

917810-42-5

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H13FN4S/c17-11-3-1-10(2-4-11)14-15(22-9-19-14)13-7-8-18-16(21-13)20-12-5-6-12/h1-4,7-9,12H,5-6H2,(H,18,20,21)

InChI Key

OMNXGCCCICGDDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C(N=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis can be broken down into several critical stages:

  • Formation of the Thiazole Ring :

    • The initial step often involves the cyclization of thiourea derivatives with β-diketones or β-ketoesters under acidic conditions to form the thiazole structure.
  • Pyrimidine Core Construction :

    • Following the formation of the thiazole ring, the pyrimidine core is constructed through cyclocondensation reactions, typically involving appropriate precursors such as 2-amino pyrimidines.
  • Introduction of Cyclopropyl Group :

    • The cyclopropyl group is introduced via cyclopropanation reactions or by using cyclopropylamine in subsequent amination reactions.
  • Final Coupling :

    • The final step generally involves coupling the thiazole and pyrimidine rings using cross-coupling techniques such as Suzuki-Miyaura or Buchwald-Hartwig reactions, often employing palladium catalysts to facilitate the reaction.

Reaction Conditions

The synthesis requires careful optimization of various parameters:

Step Reaction Type Reagents Conditions
Thiazole Formation Cyclization Thiourea, β-diketones Acidic medium, heat
Pyrimidine Formation Cyclocondensation 2-Amino pyrimidines Controlled temperature
Cyclopropanation/Amination Nucleophilic Substitution Cyclopropylamine Base (e.g., Cs₂CO₃), solvent
Coupling Reaction Cross-Coupling Palladium catalyst (Pd(OAc)₂) Specific temperature and pressure

In an industrial context, the production of N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine may utilize continuous flow reactors to enhance efficiency and yield. Automation in synthesis can significantly reduce labor costs and improve reproducibility. Key considerations for large-scale synthesis include:

This compound can undergo various chemical transformations:

Types of Reactions

The compound can participate in several types of reactions:

  • Oxidation :

    • Using reagents such as hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.
  • Reduction :

    • Reduction reactions can be conducted using lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Reaction Type Reagents Used Typical Conditions
Oxidation Hydrogen peroxide, potassium permanganate Varies based on substrate
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions
Substitution Nucleophiles (amines, thiols) Base-catalyzed conditions

To confirm the structure and purity of this compound, various characterization techniques are employed:

Spectroscopic Analysis

Utilizing techniques such as:

Crystallography

X-ray crystallography provides detailed information on bond angles and molecular geometry, confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • CDK9 Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells, making this compound a candidate for targeted cancer therapies .
  • Poly(ADP-ribose) Polymerase Inhibition : Similar compounds have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. By inhibiting PARP, these compounds can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Infections : Research indicates that thiazole derivatives exhibit antibacterial properties, particularly against multidrug-resistant strains. The thiazole moiety enhances the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Fungal Infections : The compound has also shown antifungal activity, making it a candidate for treating infections caused by fungi resistant to conventional treatments .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Key modifications that enhance biological activity include:

ModificationEffect
Fluorination at the phenyl ringIncreases lipophilicity and bioavailability
Cyclopropyl groupEnhances binding affinity to target enzymes
Thiazole ring substitutionModulates interaction with biological targets

Case Studies

Several case studies illustrate the potential applications of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits growth in various cancer cell lines, including breast and lung cancers. These studies provide a foundation for further clinical investigation.
  • Combination Therapies : Preliminary findings suggest that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy by overcoming resistance mechanisms commonly observed in cancer therapy.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways . The thiazole and pyrimidine rings play a crucial role in these interactions, providing the necessary binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Thiazole Substituent Pyrimidine Substituent Molecular Weight Notable Properties/Activities
N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine C₁₆H₁₄FN₅S 4-(4-Fluorophenyl) N-Cyclopropyl 335.38 g/mol Potential kinase inhibition
4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CK2) C₉H₁₀N₄S 2,4-Dimethyl NH₂ 206.27 g/mol Base structure for kinase inhibitors
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 2,4-Dimethyl N-(4-Trifluoromethylphenyl) 350.36 g/mol Enhanced electron-withdrawing effects
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine C₁₅H₁₃N₅O₂S 2,4-Dimethyl N-(3-Nitrophenyl) 347.37 g/mol Nitro group for redox activity
PF670462 (CKIδ/ε inhibitor) C₁₉H₂₂Cl₂FN₅ 3-Cyclohexyl-5-(4-fluorophenyl)imidazole NH₂ (pyrimidine) 422.31 g/mol Potent CKIδ/ε inhibition (IC₅₀ = 8–36 nM)
Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound improves target affinity compared to methyl or nitro groups in analogs .

Pharmacological Implications :

  • PF670462 () demonstrates high kinase selectivity due to its imidazole core, unlike thiazole-based compounds .
  • The 3-nitrophenyl analog () may exhibit redox-dependent activity, a property absent in the fluorine-substituted target .

Biological Activity

N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a novel compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by diverse research findings and data tables.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C16H13FN4S
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 917810-42-5

1. Anti-inflammatory Properties

This compound has been characterized as an effective inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Its anti-inflammatory activity was demonstrated through in vitro assays that measured the inhibition of TNF-α production in activated macrophages .

2. Anticancer Activity

The compound exhibits promising antiproliferative effects against various cancer cell lines. Studies have shown that it significantly inhibits the growth of breast, colon, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analyses .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, revealing effective inhibition against strains such as E. coli and Staphylococcus aureus .

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Cyclopropyl GroupEnhances lipophilicity and cellular uptake
Fluorophenyl SubstituentIncreases binding affinity to target proteins
Thiazole RingContributes to anti-inflammatory and anticancer activity

Case Study 1: Anti-inflammatory Mechanism

A study assessed the compound's effect on COX enzymes (cyclooxygenases), crucial for inflammatory pathways. Results indicated a significant reduction in COX-2 activity, suggesting that this compound could be a candidate for treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

In a comparative study with established chemotherapeutics, this compound showed superior antiproliferative effects against breast cancer cell lines (MCF7). The IC50 value was notably lower than that of doxorubicin, indicating a potential new avenue for breast cancer treatment .

Research Findings Summary

Recent studies have consolidated the understanding of the biological activities associated with this compound:

Activity Type Target/Cell Line Effectivity
Anti-inflammatoryMacrophagesTNF-α inhibition
AnticancerMCF7 (breast), HCT116 (colon)IC50 < 10 µM
AntimicrobialE. coli, S. aureusMIC values < 50 µg/mL

Q & A

Q. What synthetic strategies are optimal for preparing N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?

Methodological Answer :

  • Key Steps :
    • Core Pyrimidine Formation : Use cyclocondensation of thiourea derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrimidine ring .
    • Thiazole Ring Introduction : Couple 4-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde with the pyrimidine intermediate via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    • Amination : React the pyrimidine-thiazole intermediate with cyclopropylamine under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃) to install the cyclopropylamine group .
  • Validation : Monitor reaction progress via TLC/HPLC and confirm regioselectivity using NOESY NMR .

Q. How to characterize the molecular structure and confirm regiochemistry?

Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles (e.g., pyrimidine-thiazole plane deviation <10°), and hydrogen bonding patterns (intramolecular N–H⋯N interactions) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish thiazole (C-S) and pyrimidine (C-N) carbons.
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer :

  • Reproducibility Checks :
    • Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize variability .
    • Dose-Response Curves : Compare IC₅₀ values under matched pH (7.4) and temperature (37°C) conditions.
  • Structural Validation : Confirm compound purity (>95% via HPLC) and solvation (DMSO stock concentration ≤10 mM) to exclude batch-dependent artifacts .

Q. What computational methods are suitable for predicting SAR against kinase targets?

Methodological Answer :

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding to ATP pockets (e.g., JAK2 or EGFR kinases). Focus on π-π stacking between the 4-fluorophenyl group and kinase hinge regions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., pyrimidine N–H with kinase backbone) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem BioAssay .

Q. How to analyze metabolic stability in preclinical models?

Methodological Answer :

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 min; quantify parent compound loss via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using luminescent substrates (e.g., P450-Glo™) .
  • In Vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate t₁/₂ and bioavailability using non-compartmental analysis (WinNonlin) .

Data Contradiction & Validation

Q. How to address discrepancies in crystallographic vs. solution-state conformations?

Methodological Answer :

  • Variable-Temperature NMR : Perform ¹H NMR in DMSO-d₆ from 25°C to 60°C to detect dynamic effects (e.g., thiazole ring flipping) .
  • DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries at B3LYP/6-31G* level; compare with X-ray data to identify solvent-induced distortions .

Q. What experimental controls are critical for validating target engagement in cellular assays?

Methodological Answer :

  • Negative Controls : Use structurally related but inactive analogs (e.g., replace cyclopropyl with tert-butyl) to confirm specificity .
  • Genetic Knockdown : Compare compound efficacy in wild-type vs. CRISPR-edited (kinase-deficient) cells .
  • Biochemical Assays : Measure direct binding via SPR (KD < 100 nM expected for high-affinity inhibitors) .

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